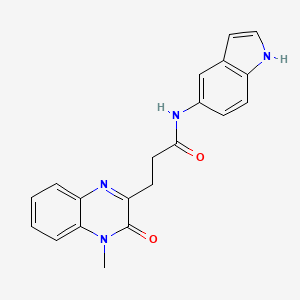
N-(1H-indol-5-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-5-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic organic compound that features an indole ring and a quinoxaline moiety. These structural motifs are often found in biologically active molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Derivative: Starting with an indole precursor, functionalization at the 5-position can be achieved through electrophilic substitution reactions.
Quinoxaline Synthesis: The quinoxaline moiety can be synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the indole derivative with the quinoxaline derivative through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or quinoxaline rings.
Reduction: Reduction reactions can be used to modify the quinoxaline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced quinoxaline derivatives.
Scientific Research Applications
N-(1H-indol-5-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole and quinoxaline derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with indole and quinoxaline structures can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-5-yl)-3-(quinoxalin-2-yl)propanamide
- N-(1H-indol-5-yl)-3-(4-methylquinoxalin-2-yl)propanamide
Uniqueness
The presence of both an indole and a 4-methyl-3-oxo-3,4-dihydroquinoxaline moiety in N-(1H-indol-5-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide may confer unique biological activity or chemical reactivity compared to similar compounds. This uniqueness can be explored through comparative studies in biological assays or chemical reactions.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4O2/c1-24-18-5-3-2-4-16(18)23-17(20(24)26)8-9-19(25)22-14-6-7-15-13(12-14)10-11-21-15/h2-7,10-12,21H,8-9H2,1H3,(H,22,25) |
InChI Key |
SARTXTRVDLQYLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















